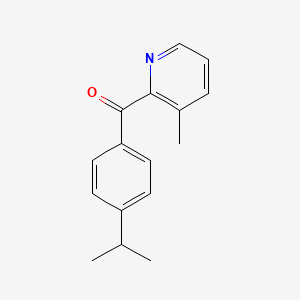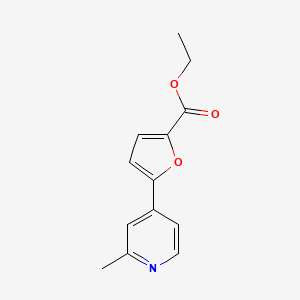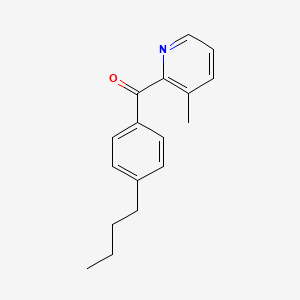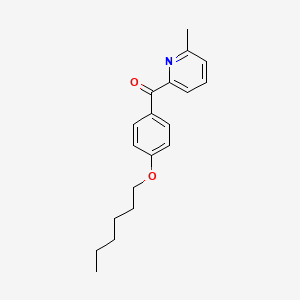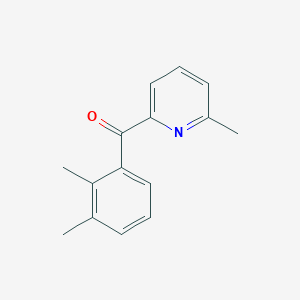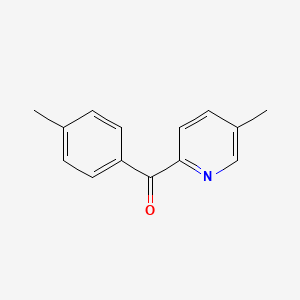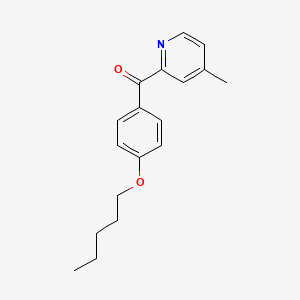
2-(4-Butylbenzoyl)-4-methylpyridine
Descripción general
Descripción
The compound “2-(4-Butylbenzoyl)-4-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one CH group replaced by nitrogen . The “4-Butylbenzoyl” part suggests a butyl group (a four carbon alkyl group) attached to a benzoyl group (a benzene ring attached to a carbonyl group) is present .
Molecular Structure Analysis
The molecular structure of “2-(4-Butylbenzoyl)-4-methylpyridine” would likely consist of a pyridine ring with a methyl group at the 4-position and a 4-butylbenzoyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Butylbenzoyl)-4-methylpyridine” would depend on its specific structure. Pyridine is a polar molecule and is miscible with water. It has a strong, unpleasant odor. The presence of the butylbenzoyl group would likely make the compound more hydrophobic .Aplicaciones Científicas De Investigación
-
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : 4-Butylbenzoyl chloride has been used in the synthesis of a variety of heterocyclic compounds, such as thiophenes, pyridines, and quinolines .
- Method : The exact method of synthesis would depend on the specific heterocyclic compound being synthesized. Generally, this involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
- Results : The result is the formation of heterocyclic compounds, which have wide applications in various fields including pharmaceuticals, agrochemicals, and dyes .
-
Synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer)
- Field : Polymer Chemistry
- Application : 4-Butylbenzoyl chloride was used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer) .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
- Results : The result is the formation of BBOS, a monomer that can be used in the production of polymers .
- Synthesis of 2-(4-butylbenzoyl)aniline
- Field : Organic Chemistry
- Application : 4-Butylbenzoyl chloride can be used in the synthesis of 2-(4-butylbenzoyl)aniline .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
- Results : The result is the formation of 2-(4-butylbenzoyl)aniline, which can be used in further chemical reactions .
- Synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer)
- Field : Polymer Chemistry
- Application : 4-Butylbenzoyl chloride can be used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer) .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Butylbenzoyl chloride and a suitable nucleophile under controlled conditions .
- Results : The result is the formation of BBOS, a monomer that can be used in the production of polymers .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-butylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-6-8-15(9-7-14)17(19)16-12-13(2)10-11-18-16/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITCCYHQESETAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



